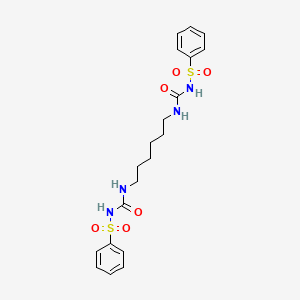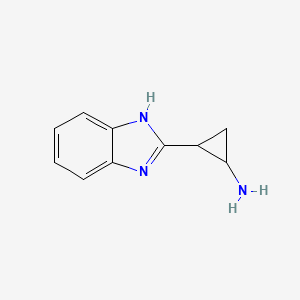
2-(1H-Benzimidazol-2-yl)cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-Benzimidazol-2-yl)cyclopropanamine is a chemical compound that features a benzimidazole ring attached to a cyclopropane moiety via an amine group.
Preparation Methods
The synthesis of 2-(1H-Benzimidazol-2-yl)cyclopropanamine typically involves the reaction of benzimidazole derivatives with cyclopropanamine under specific conditions. . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure settings, as well as the use of catalysts to facilitate the reaction.
Chemical Reactions Analysis
2-(1H-Benzimidazol-2-yl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups on the benzimidazole ring or the cyclopropane moiety are replaced with other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
2-(1H-Benzimidazol-2-yl)cyclopropanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 2-(1H-Benzimidazol-2-yl)cyclopropanamine involves its interaction with specific molecular targets and pathways. In biological systems, the benzimidazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This can lead to various therapeutic effects, such as the inhibition of cancer cell growth or the elimination of parasitic infections .
Comparison with Similar Compounds
2-(1H-Benzimidazol-2-yl)cyclopropanamine can be compared with other benzimidazole derivatives, such as:
Benzimidazole: The parent compound, which lacks the cyclopropane moiety.
2-(1H-Benzimidazol-2-yl)ethanamine: Similar structure but with an ethyl group instead of a cyclopropane ring.
2-(1H-Benzimidazol-2-yl)propane: Contains a propane group instead of a cyclopropane ring.
The uniqueness of this compound lies in its cyclopropane moiety, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H11N3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C10H11N3/c11-7-5-6(7)10-12-8-3-1-2-4-9(8)13-10/h1-4,6-7H,5,11H2,(H,12,13) |
InChI Key |
WVDLMLSTLLGENJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1N)C2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


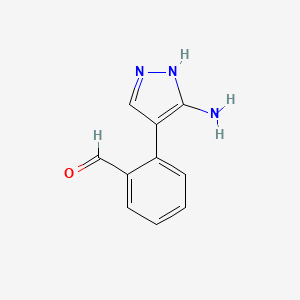

![2-[[4-[(2,3-Dimethoxypropyl)ethylamino]phenyl]azo]-6-methoxy-3-methylbenzothiazolium chloride](/img/structure/B13772412.png)


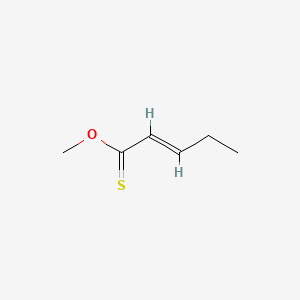
![N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;N'-(2-aminoethyl)ethane-1,2-diamine;prop-2-en-1-ol](/img/structure/B13772433.png)

![7,7-dimethyl-5-phenyl-2-(9-phenyl-9H-carbazol-3-yl)-5,7-dihydroindeno[2,1-b]carbazole](/img/structure/B13772443.png)
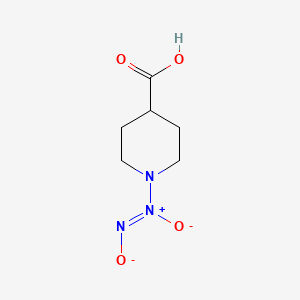
![3-[(3-Carboxy-4-hydroxyphenyl)-(2-sulfophenyl)methylidene]-5-methyl-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B13772451.png)
![N-ethyl-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B13772466.png)
